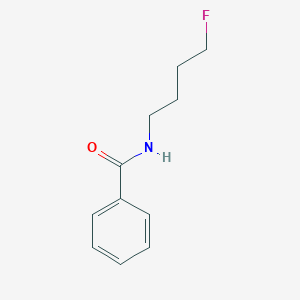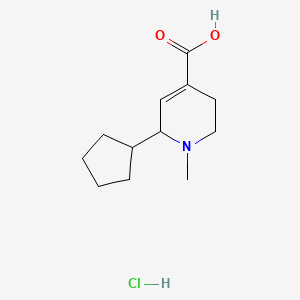
2,4-Dinitrobenzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobenzenesulfonyl fluoride is a chemical compound with the molecular formula C6H3FN2O6S. It is known for its reactivity and is commonly used in various chemical reactions and applications, particularly in the field of fluorescent probes for biothiols .
Méthodes De Préparation
The synthesis of 2,4-Dinitrobenzenesulfonyl fluoride typically involves the reaction of 2,4-dinitrobenzenesulfonyl chloride with a fluoride source. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
2,4-Dinitrobenzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols, leading to the formation of sulfonamide and sulfonate derivatives.
Reduction Reactions: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly involving the sulfonyl group.
Common reagents used in these reactions include bases like triethylamine, reducing agents like hydrogen gas, and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,4-Dinitrobenzenesulfonyl fluoride involves its reactivity with nucleophiles. The compound’s sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of fluorescent probes, where the removal of the sulfonyl fluoride group by biothiols leads to a measurable change in fluorescence . The molecular targets and pathways involved are primarily related to the detection and quantification of biothiols in biological systems .
Comparaison Avec Des Composés Similaires
2,4-Dinitrobenzenesulfonyl fluoride can be compared with other similar compounds, such as:
2,4-Dinitrobenzenesulfonyl chloride: This compound is similar in structure but contains a chloride group instead of a fluoride group.
2,4-Dinitrobenzenesulfonate-functionalized carbon dots: These are used as fluorescent probes for biothiols, similar to this compound, but involve functionalization of carbon dots.
2,4-Dinitrobenzenesulfonyl fluoresceins: These compounds are used as fluorescent alternatives in thiol-quantification enzyme assays.
The uniqueness of this compound lies in its high reactivity and selectivity, particularly in the design of fluorescent probes for biothiols, making it a valuable tool in both research and industrial applications .
Propriétés
Numéro CAS |
35426-71-2 |
|---|---|
Formule moléculaire |
C6H3FN2O6S |
Poids moléculaire |
250.16 g/mol |
Nom IUPAC |
2,4-dinitrobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3FN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H |
Clé InChI |
AUPURNORNBGWKI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

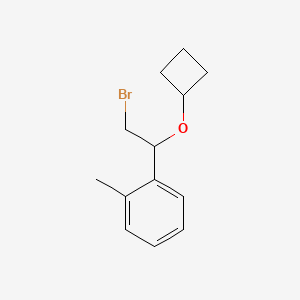
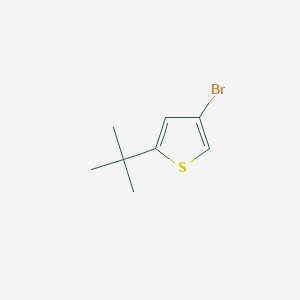
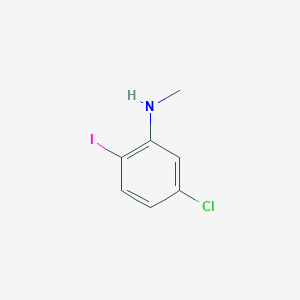
![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)
